molecular formula C22H26N4O2S B2524555 N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476447-82-2

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No. B2524555
CAS RN: 476447-82-2
M. Wt: 410.54
InChI Key: PUAKFWUTBLBGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-benzyl-5-(sec-butylthio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide, also known as BMT-047, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BMT-047 belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities, including antifungal, antibacterial, antitumor, and antiviral properties.

Scientific Research Applications

Anticancer Properties

This compound exhibits promising anticancer properties due to its ability to inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), particularly XIAP (X-linked inhibitor of apoptosis protein). By binding to XIAP, it promotes apoptosis (programmed cell death) in cancer cells, thereby suppressing tumor growth .

Proteolysis Targeting Chimeras (PROTACs)

The compound can be explored as a potential PROTAC, which induces ubiquitination of target proteins and leads to their proteasomal degradation. By recruiting E3 ligases, PROTACs can selectively degrade disease-related proteins. Investigating this compound’s efficacy in PROTAC-based therapies could yield novel treatment strategies .

Anti-Inflammatory Activity

Given its structural features, this compound may possess anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways, such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), to identify potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

The compound’s benzamide moiety suggests possible neuroprotective effects. Investigating its impact on neuronal survival, synaptic plasticity, and neuroinflammation could reveal insights into its potential use in neurodegenerative disorders like Alzheimer’s disease or Parkinson’s disease .

Antifungal Activity

Triazole derivatives often exhibit antifungal properties. Researchers could assess the compound’s efficacy against fungal pathogens, potentially expanding the arsenal of antifungal agents .

Cardiovascular Applications

Considering the importance of apoptosis regulation in cardiovascular diseases, studying this compound’s impact on cardiomyocytes and vascular endothelial cells could uncover its potential in treating heart-related conditions .

Metabolic Disorders

Exploring the compound’s effects on metabolic pathways (e.g., glucose metabolism, lipid homeostasis) may reveal applications in managing metabolic disorders like diabetes or obesity .

Chemical Biology Tools

Researchers can use this compound as a chemical probe to investigate IAP biology, validate target engagement, and study cellular responses. Its unique structure makes it valuable for understanding cellular processes .

properties

IUPAC Name

N-[(4-benzyl-5-butan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-4-16(2)29-22-25-24-20(26(22)15-17-8-6-5-7-9-17)14-23-21(27)18-10-12-19(28-3)13-11-18/h5-13,16H,4,14-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUAKFWUTBLBGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.